2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole

Medicinal Chemistry Anticancer Drug Discovery Chemical Synthesis

Sourcing inconsistent building blocks can derail SAR studies in oncology lead optimization. This 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole solves that with its unique 5-position benzyloxy methyl group, offering distinct lipophilicity (cLogP ~1.2) and hydrogen-bonding capacity. It is the exact intermediate required for constructing 2,5-disubstituted thiadiazole libraries. - Differentiated Physicochemical Profile: Enables fine-tuning of ADME properties for better membrane permeability. - Versatile Reactivity: The nucleophilic 2-amino group readily undergoes acylation and Schiff base formation. - Reliable Supply: Consistent quality for reproducible SAR exploration and lead optimization campaigns.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B13704792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=NN=C(S2)N
InChIInChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
InChIKeyFBEMURRVPSWDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole: Synthetic Intermediate for Lead Optimization


2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole (CAS 10312-55-7) is a functionalized heterocyclic building block featuring a core 1,3,4-thiadiazole ring substituted with a primary amine at the 2-position and a benzyloxy methyl ether at the 5-position [1]. It is a member of the broader class of 2-amino-5-substituted-1,3,4-thiadiazoles (ATDA), which are well-documented as versatile intermediates in medicinal chemistry for synthesizing compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties [2]. The compound's molecular formula is C10H11N3OS with a molecular weight of 221.28 g/mol [1]. Its chemical utility stems from the nucleophilic 2-amino group, which readily participates in acylation, Schiff base formation, and diazotization reactions, enabling the construction of more complex molecular architectures [2].

Workflow
2,5-disubstituted thiadiazole library synthesis
Reactive handle
Nucleophilic 2-amino group for acylation and Schiff base formation
Physicochemical profile
Benzyloxy methyl group provides moderate lipophilicity and H-bond acceptor for ADME tuning

Structural Specificity of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole


While many 2-amino-5-substituted-1,3,4-thiadiazoles (ATDA) share a common core, they are not interchangeable building blocks. The 5-position substituent is a critical determinant of a molecule's physicochemical properties, biological target engagement, and subsequent pharmacokinetic profile [1]. For 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole, the unique benzyloxy methyl group imparts a distinct combination of lipophilicity, steric bulk, and hydrogen-bonding potential compared to simpler alkyl, aryl, or heteroaryl analogs [2]. This specific substitution pattern directly influences its reactivity as a synthetic intermediate and is essential for generating the intended target compounds in lead optimization campaigns. Substituting a different 5-substituted ATDA, such as a 5-ethyl or 5-phenyl derivative, would yield a structurally different downstream product with a predictably different pharmacological and toxicological profile, potentially nullifying the structure-activity relationship (SAR) established for a given series [1].

Target building block
2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole with unique benzyloxy methyl group imparting distinct lipophilicity, steric bulk, and H-bonding potential.
Potential substitute
5-Methyl or 5-phenyl ATDA analogs – different 5-substituent shifts physicochemical and steric profile, altering downstream SAR and target engagement.
Switching the 5-substituent may yield structurally different final compounds, potentially nullifying established structure-activity relationships.

Evidence Guide for 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole


Scaffold for Selective Antiproliferative Agents

2-Amino-5-substituted-1,3,4-thiadiazoles, like 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole, are essential precursors for synthesizing 1,3,4-thiadiazole-containing benzisoselenazolone derivatives, a class of compounds with demonstrated in vitro antiproliferative activity and tumor cell selectivity [1]. In this context, the compound is not a final drug candidate but a building block that enables the creation of final compounds with specific biological activity profiles. The target compound's utility is evidenced by the downstream biological activity of the molecules synthesized from it, showing IC50 values against specific cancer cell lines, thereby validating its role in building active pharmacophores [1].

Derivative antiproliferative activity
Class-level
IC50 12.54 mmol/L (HCT-8 cells) for benzisoselenazolone 7k derived from this building block.
Reported cell-model response context supports building block utility.
In vitro assay; class-level inference from analog derivative.
Medicinal Chemistry Anticancer Drug Discovery Chemical Synthesis

Benzyloxy Methyl-Driven Physicochemical Profile

The presence of the benzyloxy methyl group at the 5-position distinguishes 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole from its simpler analogs, such as 2-amino-5-methyl-1,3,4-thiadiazole or 2-amino-5-phenyl-1,3,4-thiadiazole. This functional group introduces a combination of an ether oxygen (hydrogen bond acceptor) and a terminal phenyl ring (hydrophobic and π-stacking interactions) at a specific distance from the thiadiazole core, facilitated by the flexible methylene linker [1]. This results in a calculated logP value (cLogP) of approximately 1.2, indicating moderate lipophilicity favorable for membrane permeability, compared to a cLogP of -0.4 for the more polar 2-amino-5-methyl analog [1]. This structural nuance is critical for modulating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidates derived from this building block [2].

Lipophilicity differentiation
Class-level
Target cLogP ≈ 1.2
5-methyl analog cLogP ≈ -0.4
Reported lipophilicity difference of ~1.6 units enables ADME fine-tuning.
In silico prediction; ether oxygen provides H-bond acceptor.
Medicinal Chemistry Organic Synthesis Drug Design

High-Yield Synthesis and Procurement Advantage

The synthesis of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole and its subsequent derivatization can be achieved with high efficiency. While direct yield data for this exact compound is not reported in the open literature, a closely related class of 2-amino-1,3,4-thiadiazole derivatives (compounds 3 and 4) have been synthesized with high yields of 81% and 84% using a standard one-step cyclization procedure [1]. This established synthetic route, involving the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative, is highly reliable and generally applicable across a broad range of substrates, including those with ether-containing side chains [2]. The high yields for structurally similar compounds indicate that this building block can be efficiently prepared and scaled, reducing its overall cost and procurement lead time for large-scale research projects [1].

Synthetic yield context
Data to verify
Analog derivatives synthesized with 81–84% yield via one-step cyclization.
Reported synthetic efficiency supports reliable procurement and scale-up context.
Based on structurally similar ATDA compounds; direct yield not reported.
Medicinal Chemistry Chemical Synthesis Process Chemistry

Research & Industrial Applications of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole


2,5-Disubstituted Thiadiazole Libraries for Anticancer SAR

This compound is ideally suited for lead optimization programs focused on anticancer drug discovery. Its primary application is as a versatile building block for synthesizing diverse libraries of 2,5-disubstituted-1,3,4-thiadiazole derivatives, as described in Section 3 [1]. By reacting the 2-amino group with various acyl chlorides, isocyanates, or aldehydes, medicinal chemists can rapidly explore structure-activity relationships (SAR) around the 1,3,4-thiadiazole core, a known privileged scaffold in oncology. The unique benzyloxy methyl substituent at the 5-position provides a specific starting point for modulating lipophilicity and target binding, which can be crucial for achieving desired cellular potency and selectivity, as suggested by the antiproliferative data of derived compounds [1].

Advanced Intermediates for Tailored Pharmacokinetics

For medicinal chemists aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole offers a valuable tool. As highlighted in Section 3, its cLogP value of approximately 1.2 and hydrogen-bonding capacity, derived from the benzyloxy methyl group, provide a differentiated physicochemical profile compared to simpler alkyl- or aryl-substituted ATDA analogs [1]. This makes it a strategic choice for improving membrane permeability and reducing undesired polarity in a lead series, potentially enhancing oral bioavailability. The compound can be incorporated into larger molecules where these specific properties are a design requirement.

Heterocyclic Chemistry & Novel Synthetic Methods

Beyond its direct application in drug discovery, this compound serves as a well-defined substrate for developing new synthetic methodologies in heterocyclic chemistry. Its functional groups (primary amine, ether, thiadiazole core) offer multiple sites for chemical manipulation, making it an excellent model compound for exploring novel reactions, such as metal-free cyclizations or late-stage functionalization strategies [1]. Research groups and process chemistry departments can utilize it to benchmark reaction yields, selectivity, and scope, contributing to the advancement of synthetic organic chemistry, as supported by its established role in high-yielding ATDA syntheses [2].

Application
Selection Property
Validation Focus
2,5-Disubstituted thiadiazole libraries for anticancer SAR
Benzyloxy methyl steric/lipophilic profile
Antiproliferative SAR and cellular potency endpoints
Advanced intermediates for tailored pharmacokinetics
Moderate lipophilicity and ether H-bond acceptor
ADME modulation in lead optimization programs
Heterocyclic chemistry & novel synthetic methods
Versatile amine and ether reactive sites
Reaction scope and yield benchmarking
Quote Request

Request a Quote for 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.